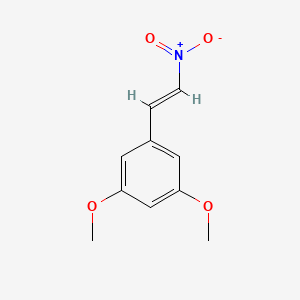

1,3-Dimethoxy-5-(2-nitrovinyl)benzene

Description

Significance of the Nitrovinyl Moiety in Advanced Synthetic Transformations

The nitrovinyl group is a potent electron-withdrawing moiety, which profoundly influences the reactivity of the adjacent carbon-carbon double bond. This electronic feature renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a diverse range of nucleophiles. This reactivity is the cornerstone of its utility in numerous advanced synthetic transformations.

The nitroalkene functional group is a key player in several important reactions, including:

Michael Addition: Nitroalkenes are excellent Michael acceptors, readily reacting with a wide variety of nucleophiles, such as carbanions, amines, and thiols, to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Diels-Alder Reactions: The electron-deficient nature of the double bond allows nitroalkenes to act as effective dienophiles in [4+2] cycloaddition reactions, providing a pathway to functionalized six-membered rings. wikipedia.orgresearchgate.net

[3+2] Cycloaddition Reactions: Nitroalkenes can also participate in 1,3-dipolar cycloadditions with dipoles like nitrones and azides, leading to the formation of five-membered heterocyclic rings. researchgate.netuchicago.edu

Synthesis of Heterocycles: The versatile reactivity of the nitrovinyl group makes it a valuable precursor for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles, such as pyrroles, isoxazolines, and more. researchgate.netrsc.org

Multicomponent Reactions: Nitroalkenes are often employed as key components in one-pot multicomponent reactions, where three or more reactants combine to form a complex product in a single step, enhancing synthetic efficiency. mdpi.comtcichemicals.com

Furthermore, the nitro group itself can be readily transformed into other valuable functional groups, such as amines, ketones, and oximes, further expanding the synthetic utility of nitrovinyl compounds. wikipedia.org

Contextualizing 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (B1594974) within Arenonitroalkene Research

This compound belongs to the family of arenonitroalkenes, which are nitroalkenes bearing an aromatic substituent. The presence of the 1,3-dimethoxy substitution pattern on the benzene (B151609) ring significantly influences the electronic properties of the molecule. The methoxy (B1213986) groups are electron-donating through resonance, which can modulate the reactivity of the nitrovinyl moiety compared to unsubstituted or differently substituted nitrostyrenes.

Research on arenonitroalkenes is a vibrant area of organic synthesis, with a focus on developing new synthetic methodologies and accessing novel molecular scaffolds. While extensive research has been conducted on nitrostyrenes in general, specific studies focusing solely on this compound are less common. However, its synthesis and reactivity can be well understood within the established principles of arenonitroalkene chemistry. The primary route to its synthesis is the Henry reaction (or nitroaldol reaction) between 3,5-dimethoxybenzaldehyde (B42067) and nitromethane (B149229). wikipedia.orgorganic-chemistry.org

The dimethoxy substitution pattern is of particular interest as it is a common structural motif in many natural products and biologically active compounds. Therefore, this compound serves as a valuable intermediate for the synthesis of analogues of these molecules.

Below is a data table summarizing the key chemical properties of this compound. nih.gov

| Property | Value |

| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| CAS Number | 56723-84-3 |

| Appearance | Solid |

| InChI | InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3/b4-3+ |

| InChIKey | LIROLLNTVLAPGP-ONEGZZNKSA-N |

| SMILES | COC1=CC(=CC(=C1)/C=C/N+[O-])OC |

Historical Development of Research on Nitroalkenes and Related Systems

The chemistry of nitro compounds has a rich history dating back to the 19th century. nih.gov A pivotal moment in the development of nitroalkene chemistry was the discovery of the Henry reaction in 1895 by the Belgian chemist Louis Henry. wikipedia.org This reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone, provides a direct route to β-nitro alcohols, which can be readily dehydrated to afford nitroalkenes. wikipedia.orgorganic-chemistry.org

Initially, the focus of nitroalkene chemistry was primarily on their synthesis and basic reactivity. However, over the 20th century, and particularly in recent decades, the synthetic potential of nitroalkenes has been increasingly recognized. The development of new catalysts and reaction conditions has enabled a wide range of stereoselective transformations, making nitroalkenes powerful tools in asymmetric synthesis. psu.edu

The rise of organocatalysis has had a profound impact on nitroalkene chemistry, providing new methods for the enantioselective conjugate addition of various nucleophiles. Furthermore, the application of nitroalkenes in domino and cascade reactions has allowed for the rapid construction of complex molecular frameworks from simple starting materials. researchgate.net The continuous evolution of synthetic methodologies involving nitroalkenes underscores their enduring importance in modern organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIROLLNTVLAPGP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56723-84-3 | |

| Record name | 3,5-DIMETHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dimethoxy 5 2 Nitrovinyl Benzene

Established Synthetic Routes and Precursors

Traditional methods for synthesizing β-nitrostyrenes, including 1,3-dimethoxy-5-(2-nitrovinyl)benzene (B1594974), rely on condensation and nitration reactions that have been refined over decades. The primary precursors for this specific compound are 3,5-dimethoxybenzaldehyde (B42067) and nitromethane (B149229) for condensation routes, or 3,5-dimethoxycinnamic acid for decarboxylative methods.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. orientjchem.org It involves the reaction of a carbonyl compound, in this case, 3,5-dimethoxybenzaldehyde, with a compound containing an active methylene (B1212753) group, such as nitromethane. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine or its salt, which is crucial for deprotonating the active methylene compound without inducing self-condensation of the aldehyde. wikipedia.orgsigmaaldrich.com

The mechanism begins with the base abstracting a proton from nitromethane to form a resonance-stabilized enolate (a nitronate ion). youtube.comsciencemadness.org This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. The resulting β-nitro alcohol intermediate readily undergoes dehydration, often spontaneously or upon heating, to yield the final α,β-unsaturated product, this compound. orientjchem.orgsigmaaldrich.com Ammonium (B1175870) acetate (B1210297) is a frequently used catalyst, often in a solvent like glacial acetic acid, with the mixture being heated to drive the reaction to completion. mdma.chgoogle.com

| Catalyst | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Ammonium Acetate | Glacial Acetic Acid | Reflux, 2-4 hours | mdma.chgoogle.com |

| Primary Amines (e.g., Methylamine) | Ethanol | Room temperature, may require several hours to days | mdma.chorgsyn.org |

| Piperidine (B6355638) | Ethanol | Room temperature or gentle heating | wikipedia.org |

The Henry reaction, or nitroaldol reaction, is fundamentally the C-C bond-forming step that precedes dehydration in the Knoevenagel condensation. wikipedia.orgorganic-chemistry.org Discovered by Louis Henry in 1895, it involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgresearchgate.net In the context of synthesizing this compound, the reaction between 3,5-dimethoxybenzaldehyde and nitromethane under basic conditions yields 1-(3,5-dimethoxyphenyl)-2-nitroethanol.

Subsequent dehydration of this intermediate produces the target nitroolefin. wikipedia.org Often, the reaction conditions are adjusted so that the dehydration occurs in the same pot, making the distinction between the Henry reaction and the Knoevenagel condensation procedural rather than mechanistic for this synthesis. organic-chemistry.org A variety of bases can be employed, from inorganic bases like sodium hydroxide (B78521) to organic bases and solid-supported catalysts like Amberlyst A-21, which can facilitate the reaction under solventless conditions. orgsyn.orgpsu.edu The choice of base and control of reaction temperature are critical; stronger bases or higher temperatures favor the elimination step to form the nitroalkene directly. organic-chemistry.org

An alternative to condensation reactions is the decarboxylative nitration of α,β-unsaturated carboxylic acids. This method provides a direct route to (E)-nitroolefins with high stereoselectivity. rsc.orguky.edu For the synthesis of (E)-1,3-dimethoxy-5-(2-nitrovinyl)benzene, the starting material would be (E)-3-(3,5-dimethoxyphenyl)acrylic acid (3,5-dimethoxycinnamic acid).

Several protocols have been developed for this transformation. One effective metal-free approach employs tert-butyl nitrite (B80452) (t-BuONO) as the nitrating agent in the presence of a radical initiator like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under aerobic conditions. rsc.orgrsc.org This method is known for its mild conditions and exclusive formation of the (E)-isomer. uky.edursc.org Another strategy involves a Fe(III)/pyridine-mediated system where iron(III) nitrate (B79036) nonahydrate serves as both the catalyst and the nitro source, offering an economical and environmentally friendly option. organic-chemistry.org These methods proceed via a proposed radical-based pathway, ensuring high stereoselectivity for the E-nitroolefin product. rsc.orgorganic-chemistry.orgchemrevlett.com

Advanced Synthetic Strategies

Modern advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the synthesis of nitrovinylbenzenes, focusing on improved catalytic systems and enhanced stereoselectivity.

The development of advanced catalytic systems has significantly improved the efficiency, selectivity, and environmental impact of nitrovinylbenzene synthesis. These catalysts can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysis: Chiral metal catalysts are widely used to achieve enantioselectivity in the Henry reaction, which is particularly important in the synthesis of chiral pharmaceuticals. wikipedia.org Complexes of copper, zinc, cobalt, and magnesium with chiral ligands have proven effective. wikipedia.orgacs.org For instance, zinc triflate combined with a chiral ligand like N-methylephedrine can catalyze the asymmetric addition of nitromethane to aromatic aldehydes with high yields and enantiomeric excess. wikipedia.orgacs.org Organocatalysts, such as cinchona alkaloids and their derivatives, have also emerged as powerful tools for catalyzing asymmetric Henry reactions, offering a metal-free alternative. wikipedia.orgnih.gov

Heterogeneous Catalysis: These systems offer significant advantages, including simplified catalyst recovery, reusability, and reduced waste. Solid-supported catalysts such as amino-functionalized mesoporous silica (B1680970) and ion-exchange resins like Amberlyst A-21 have been successfully used to catalyze Henry reactions. psu.edu Zirconium-based metal-organic frameworks (MOFs) have been reported for the direct nitration of vinylbenzene, showcasing high regioselectivity. For condensation reactions, solid acid catalysts like sulfated zirconia can improve yields and selectivity under milder conditions.

| Reaction Type | Catalyst System | Key Advantage(s) | Reference |

|---|---|---|---|

| Asymmetric Henry Reaction | Zn(OTf)₂ / (+)-N-methylephedrine | High enantioselectivity (>90% ee) | acs.org |

| Asymmetric Henry Reaction | Cu(II)-Bis(oxazoline) complexes | High enantioselectivity for α-ketoesters | nih.gov |

| Henry Condensation | Amberlyst A-21 Resin | Solvent-free conditions, catalyst recyclability | psu.edu |

| Decarboxylative Nitration | CuCl / t-BuONO | Efficient for various aromatic α,β-unsaturated acids | chemrevlett.com |

| Decarboxylative Nitration | Fe(NO₃)₃·9H₂O / Pyridine | Economical, uses iron as catalyst and nitro source | organic-chemistry.org |

The geometry of the double bond in this compound is crucial, with the (E)-isomer being the more stable and typically desired product. Modern synthetic methods place a strong emphasis on controlling this stereochemistry.

In Knoevenagel and Henry reactions, the formation of the (E)-isomer is thermodynamically favored due to reduced steric hindrance compared to the (Z)-isomer. The elimination of water from the β-nitro alcohol intermediate often proceeds under conditions that allow for equilibration, leading predominantly to the more stable trans (E) configuration. wikipedia.org

Decarboxylative nitration protocols are particularly notable for their high stereoselectivity. chemrevlett.com For example, the reaction of α,β-unsaturated carboxylic acids with t-butylnitrite and TEMPO exclusively yields (E)-nitroolefins. rsc.orgrsc.org Similarly, the iron-catalyzed decarboxylative nitration of cinnamic acids also produces (E)-nitroolefins with high selectivity. organic-chemistry.org This inherent stereoselectivity is a significant advantage of these advanced methods, precluding the need for subsequent isomerization or separation of stereoisomers. chemrevlett.com

Multi-component Reaction Pathways Leading to Substituted Nitrovinylbenzenes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial molecules. beilstein-journals.org These reactions are advantageous due to their high atom economy, procedural simplicity, and the ability to rapidly generate diverse chemical libraries from readily available starting materials. beilstein-journals.org While the direct synthesis of this compound via a one-pot multi-component reaction is not extensively documented, the principles of MCRs are applied to create analogous and more complex structures, indicating potential pathways.

One of the most versatile MCRs is the Ugi reaction, which typically involves an isocyanide, an acid, an amine, and a carbonyl compound (aldehyde or ketone) to produce α-acylaminoamides. beilstein-journals.org The versatility of the Ugi reaction has been expanded through post-cyclization strategies, allowing for the synthesis of various heterocyclic scaffolds. beilstein-journals.org Another notable MCR is the Bucherer–Bergs reaction, which synthesizes hydantoins from a carbonyl compound, cyanide, and ammonium carbonate, providing a masked amino acid functionality. beilstein-journals.org

These established MCRs demonstrate the potential for creating complex molecules in a single step. For the synthesis of substituted nitrovinylbenzenes, a hypothetical MCR could involve the condensation of a substituted benzaldehyde, nitromethane, and an amine catalyst in a single pot, which mirrors the well-known Henry reaction but within a multi-component framework. The development of novel MCRs remains an active area of research, with the aim of creating more direct and efficient routes to target molecules like substituted nitrovinylbenzenes.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are systematically varied include the choice of solvent, reaction temperature, pressure, and the type and concentration of the catalyst.

Solvent Effects in Synthetic Efficiency

The choice of solvent significantly influences the efficiency of synthetic reactions leading to nitrovinylbenzenes. Solvents can affect reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of related β-nitrostyrenes, a variety of solvents have been utilized, with the optimal choice depending on the specific reactants and catalysts employed.

For instance, in the condensation of aromatic aldehydes with nitromethane, solvents such as methanol, ethanol, dichloromethane, and acetic acid are commonly used. smolecule.comnih.gov The polarity of the solvent can play a critical role; polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate. Research on nitroaromatic compounds has shown that solvent polarity can drastically affect their photophysical pathways, highlighting the strong interactions between the solvent and the nitro-functionalized molecule. researchgate.net In industrial-scale production of similar compounds, acetic acid is sometimes employed in continuous flow reactors to enhance safety and efficiency. smolecule.com The purification phase also relies heavily on solvent properties, with mixtures like hexane/ethyl acetate or recrystallization from ethanol/water being common.

Table 1: Solvents Used in the Synthesis of Substituted Nitrovinylbenzenes

| Solvent | Typical Role/Reaction | Reference |

| Methanol | Henry Reaction medium | |

| Ethanol | Reaction medium and for recrystallization | smolecule.com |

| Acetic Acid | Reaction medium, particularly in flow reactors | smolecule.comrsc.org |

| Dichloromethane | Reaction medium and for purification | |

| Toluene | Used with a Dean-Stark trap for water removal | nih.gov |

Temperature and Pressure Influences on Reaction Outcomes

Temperature is a critical parameter in the synthesis of nitrovinylbenzenes, directly impacting reaction kinetics and selectivity. The Henry reaction, a common method for synthesizing these compounds, typically involves careful temperature control. For example, a patented method for preparing 2,5-dimethoxy-beta-nitrostyrene involves a reaction temperature of 70-80 °C for 4-10 hours. google.com Another procedure for synthesizing para-substituted β-nitrostyrenes involves refluxing the reaction mixture at 100 °C for six hours. rsc.org

Generally, higher temperatures increase the reaction rate but can also lead to the formation of undesirable byproducts. Therefore, an optimal temperature must be determined experimentally to balance reaction speed with product purity and yield. While atmospheric pressure is standard for most laboratory-scale syntheses of nitrovinylbenzenes, industrial processes may utilize continuous flow reactors where pressure can be controlled to optimize reaction conditions and improve safety. smolecule.com

Table 2: Temperature Conditions in Nitrovinylbenzene Synthesis

| Reactants | Temperature | Duration | Catalyst/Solvent System | Reference |

| 2,5-Dimethoxybenzaldehyde, Nitromethane | 75-78 °C | 4 hours | Ammonium Acetate / Ethyl Acetate | google.com |

| para-Substituted Aldehyde, Nitromethane | 100 °C (Reflux) | 6 hours | Ammonium Acetate / Acetic Acid | rsc.org |

Catalyst Selection and Loading Optimization

The choice of catalyst is fundamental to the successful synthesis of this compound and related compounds. Catalysts accelerate the condensation reaction between the aldehyde and nitromethane. A range of catalysts, from simple bases to more complex solid acids, have been employed.

Ammonium acetate is a frequently used catalyst, often in combination with acetic acid as the solvent. rsc.orggoogle.com Other basic catalysts like piperidine have also been reported. Recent research has focused on developing more efficient and reusable catalysts. Solid acid catalysts, such as sulfated zirconia, have shown promise, offering improved yields (up to 84% in related syntheses), better selectivity, and the advantage of being easily separable and recyclable. smolecule.com In some methodologies, Lewis acids like zinc chloride have been used to catalyze the Henry reaction by activating the aldehyde group. smolecule.com

The catalyst loading, or the amount of catalyst used relative to the reactants, is a key variable to optimize. Insufficient catalyst will result in slow or incomplete reactions, while an excess may not improve the yield and could complicate the purification process or lead to side reactions. For instance, zinc(II)-catalyzed approaches may use catalytic amounts of 10-20 mol%. smolecule.com Optimization often involves running a series of reactions with varying catalyst concentrations to identify the ideal loading that maximizes yield and minimizes cost and waste.

Table 3: Catalysts for Substituted Nitrovinylbenzene Synthesis

| Catalyst | Type | Key Advantages | Typical Loading | Reference |

| Ammonium Acetate | Basic Salt | Readily available, effective | Varies (e.g., 0.25-0.3 mass ratio to aldehyde) | rsc.orggoogle.com |

| Piperidine | Organic Base | Effective for Michael additions | Catalytic | |

| Sulfated Zirconia | Solid Acid | Recyclable, improved selectivity | Catalytic | smolecule.com |

| Zinc Chloride | Lewis Acid | Mild, enhanced functional group compatibility | 10-20 mol% | smolecule.com |

Chemical Reactivity and Mechanistic Pathways of 1,3 Dimethoxy 5 2 Nitrovinyl Benzene

Reactivity Profiles of the Nitrovinyl Group

The nitrovinyl group in 1,3-dimethoxy-5-(2-nitrovinyl)benzene (B1594974) dictates its chemical reactivity, making it a versatile precursor in organic synthesis. The strong electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions

The electron-deficient β-carbon of the nitrovinyl group in this compound readily undergoes nucleophilic addition, a cornerstone of its reactivity. This reaction, often a Michael addition, involves the attack of a nucleophile on the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A wide array of nucleophiles, including stabilized carbanions from 1,3-dicarbonyl compounds, enamines, and organometallic reagents, can participate in this transformation. nih.govacs.orgorganic-chemistry.org The resulting nitroalkane products are valuable intermediates that can be further elaborated into more complex molecular architectures. acs.org

The reaction conditions for nucleophilic additions to β-nitrostyrenes, including this compound, can be tuned to achieve high yields and stereoselectivities. acs.orgnih.gov The use of chiral catalysts has enabled the development of asymmetric Michael additions, providing access to enantioenriched products. acs.orgacs.orgmdpi.com These stereoselective transformations are of significant interest in the synthesis of biologically active compounds and natural products.

Table 1: Examples of Nucleophilic Addition Reactions with β-Nitrostyrenes

| Nucleophile | Catalyst/Conditions | Product Type | Ref |

| 1,3-Dicarbonyl Compounds | Ni(II)-diamine complexes | α-Substituted-β-nitro carbonyls | acs.org |

| Aldehydes | Thiourea-based organocatalysts | γ-Nitro aldehydes | mdpi.com |

| α-Aminomaleimides | Cinchona alkaloid-derived organocatalyst | Chiral maleimide (B117702) derivatives | acs.org |

| β-Keto esters | (Diamine)₂Ni(II) | Stereochemically complex nitro compounds | nih.gov |

Electrophilic Reactions Involving the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the two methoxy (B1213986) groups. msu.edulibretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the presence of the deactivating nitrovinyl group and steric hindrance from the methoxy groups can influence the regioselectivity of these reactions. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The methoxy groups significantly increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edu For instance, the reaction of similar dimethoxybenzene derivatives with electrophiles proceeds readily, often under milder conditions than those required for unsubstituted benzene. youtube.comyoutube.com The precise outcome of electrophilic substitution on this compound would depend on the specific electrophile and reaction conditions employed.

Reductive Transformations of the Nitro Group

The nitro group of this compound is susceptible to reduction, a transformation that provides access to valuable amine derivatives. beilstein-journals.org The reduction can proceed in a stepwise manner, first reducing the carbon-carbon double bond to yield a nitroalkane, followed by the reduction of the nitro group to an amine. sciencemadness.org A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the final product.

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common method for the complete reduction of both the double bond and the nitro group to afford the corresponding phenethylamine. sciencemadness.org Other reducing systems, such as sodium borohydride (B1222165) in the presence of a catalyst like copper(II) chloride, have also been shown to be effective for the one-pot reduction of β-nitrostyrenes to phenethylamines. beilstein-journals.orgnih.gov This transformation is particularly significant as substituted phenethylamines are important scaffolds in medicinal chemistry. nih.gov

Table 2: Common Reducing Agents for β-Nitrostyrenes

| Reducing Agent/System | Product | Ref |

| NaBH₄/CuCl₂ | Phenethylamine | beilstein-journals.orgnih.gov |

| Pd/C, H₂ | Phenethylamine | sciencemadness.org |

| NaBH₄ | Nitroalkane | researchgate.net |

Oxidative Processes of the Nitrovinyl Moiety

The nitrovinyl moiety of this compound can undergo oxidative cleavage of the carbon-carbon double bond. This reaction typically leads to the formation of the corresponding aldehyde, in this case, 3,5-dimethoxybenzaldehyde (B42067). oup.com Oxidative cleavage can be achieved using various oxidizing agents. For instance, hydrogen peroxide in an ionic liquid has been reported as an efficient system for the cleavage of the C=C bond in nitroalkenes. oup.comoup.com

Another approach involves the use of photoexcited nitroarenes, which can act as surrogates for ozone in the oxidative cleavage of alkenes. researchgate.netcolab.wsnih.gov This method proceeds through a [3+2] cycloaddition mechanism, forming an "N-doped" ozonide intermediate that can be hydrolyzed to yield the corresponding carbonyl compounds. researchgate.net These oxidative processes provide a synthetic route to aromatic aldehydes from β-nitrostyrenes.

Mechanistic Investigations of Key Reactions

Studies on Michael Addition Pathways with Nitroalkenes

The Michael addition is a fundamental reaction of nitroalkenes like this compound. organic-chemistry.org Mechanistic studies have provided significant insights into the pathways of these reactions, particularly in the context of asymmetric catalysis.

In organocatalyzed Michael additions, for example, the reaction between an aldehyde and a nitroalkene is often proposed to proceed through an enamine intermediate. mdpi.comencyclopedia.pub The chiral organocatalyst reacts with the aldehyde to form a nucleophilic enamine, which then attacks the electrophilic β-carbon of the nitroalkene. mdpi.com The catalyst can also activate the nitroalkene through hydrogen bonding, further facilitating the reaction. mdpi.com

In metal-catalyzed systems, such as those employing Ni(II)-diamine complexes for the addition of 1,3-dicarbonyl compounds to nitroalkenes, the mechanism involves the coordination of the dicarbonyl substrate to the Lewis acidic metal center. acs.org This coordination increases the acidity of the dicarbonyl compound, facilitating its deprotonation by a basic component of the catalyst system to generate a metal enolate. acs.org This chiral enolate then adds to the nitroalkene in an enantioselective manner. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition states and stereochemical outcomes of these reactions. acs.org

Cycloaddition Chemistry: Diels-Alder and 1,3-Dipolar Cycloaddition

The electron-deficient nature of the alkene moiety in this compound makes it an excellent participant in cycloaddition reactions. It readily acts as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, providing pathways to complex cyclic and heterocyclic structures.

Diels-Alder Reaction:

As a dienophile, the nitrovinyl group significantly activates the double bond for [4+2] cycloaddition with various dienes. The reaction proceeds by a concerted mechanism, leading to the formation of six-membered rings with good stereochemical control. The presence of the nitro group directs the regioselectivity of the addition. For instance, the reaction of β-nitrostyrenes with cyclic 1,3-dienes has been investigated to produce novel bicyclic compounds. beilstein-journals.orgbeilstein-journals.org While specific studies on this compound are not extensively detailed, its behavior is analogous to other β-nitrostyrenes, where it serves as a competent dienophile. nih.gov The reaction with cyclic dienes like cyclopentadiene (B3395910) would be expected to yield corresponding monofluorinated norbornene adducts. beilstein-journals.orgbeilstein-journals.org

1,3-Dipolar Cycloaddition:

This compound is an effective dipolarophile in reactions with 1,3-dipoles such as nitrones, azides, and azomethine ylides. wikipedia.orgmdpi.com These reactions are a cornerstone for the synthesis of five-membered heterocyclic rings. wikipedia.orgfrontiersin.org The strong electron-withdrawing capacity of the nitro group makes the β-carbon of the vinyl group highly electrophilic and susceptible to attack by the nucleophilic terminus of the 1,3-dipole.

For example, the reaction with nitrones leads to the formation of isoxazolidine (B1194047) rings, a reaction that can create up to three new contiguous stereocenters. nih.govchem-station.com Similarly, cycloaddition with azides can form unstable triazoline intermediates, which may then undergo elimination of nitrous acid to yield substituted triazoles. mdpi.com The reaction conditions and the nature of the dipole and dipolarophile influence the regio- and stereoselectivity of the products. mdpi.com

| Reaction Type | Reactant | Product Type | Significance |

| Diels-Alder | Cyclic 1,3-dienes | Bicyclic nitro compounds | Synthesis of complex carbocyclic frameworks. beilstein-journals.orgbeilstein-journals.org |

| 1,3-Dipolar | Nitrones | Isoxazolidines | Asymmetric synthesis of N,O-heterocycles. nih.govchem-station.com |

| 1,3-Dipolar | Organic Azides | Triazoles | Access to biologically relevant triazole scaffolds. mdpi.comresearchgate.net |

| 1,3-Dipolar | Azomethine Ylides | Pyrrolidines | Construction of polysubstituted pyrrolidine (B122466) rings. frontiersin.org |

Radical and Ionic Elimination Mechanisms of the Nitro Group

The nitro group of this compound can be removed or replaced through various elimination pathways, which significantly enhances its synthetic utility. These transformations can proceed via radical or ionic intermediates.

Radical Elimination:

A prominent reaction involving radical elimination is the denitrative cross-coupling of β-nitrostyrenes. mdpi.com In this process, a radical species adds to the β-position of the nitrovinyl group, forming a benzylic radical intermediate. mdpi.com This intermediate then undergoes a spontaneous elimination of the nitrogen dioxide radical (•NO₂), resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the vinylic position. mdpi.com This addition-elimination sequence has been utilized to synthesize a variety of substituted alkenes, including stilbenes and chalcones. mdpi.com Various radical precursors can be used, generated through thermal, photochemical, or metal-catalyzed methods. mdpi.com

Ionic Elimination:

Ionic elimination of the nitro group is less direct and often occurs as part of a multi-step transformation, such as reduction. The reduction of the nitro group itself is a well-established process that can lead to various functional groups, including amines, hydroxylamines, or oximes, depending on the reducing agent and reaction conditions. masterorganicchemistry.comwikipedia.org For instance, reduction with sodium borohydride (NaBH₄) can convert the nitroalkene to the corresponding nitroalkane. researchgate.net More powerful reducing agents or catalytic hydrogenation can reduce the nitro group to an amine. masterorganicchemistry.com While not a direct elimination of the nitro group from the aromatic ring, these reductions are key transformations of the functional group itself. The generation of a nitro radical anion is an initial step in the electrochemical reduction of some nitroaromatic compounds. researchgate.net

| Mechanism | Reaction Type | Intermediate | Product |

| Radical | Denitrative Cross-Coupling | Benzylic Radical | Substituted Alkenes (e.g., Stilbenes) mdpi.com |

| Radical | Hydrodenitration | Alkyl Radical | Substituted Alkenes (Hydrogen replaces NO₂) wikipedia.org |

| Ionic | Reduction | Nitroalkane | Saturated Nitro Compound researchgate.net |

| Ionic | Full Reduction | Amine | Phenethylamine derivative masterorganicchemistry.com |

Nucleophilic Aromatic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism through which a nucleophile displaces a leaving group on an aromatic ring. A critical requirement for this reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (e.g., a halide). libretexts.orgsemanticscholar.org The EWGs are necessary to stabilize the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.orgnih.gov

In the case of this compound, the aromatic ring itself is not suitably configured to undergo a typical SNAr reaction. The key reasons for this are:

Absence of a Leaving Group: The benzene ring of the molecule does not possess a conventional leaving group like a halogen.

Presence of Electron-Donating Groups: The two methoxy (-OCH₃) groups are powerful electron-donating groups. They increase the electron density on the aromatic ring, thereby deactivating it towards attack by nucleophiles. nih.gov

Substituent Positions: While the nitrovinyl group is electron-withdrawing, it is positioned meta to the methoxy groups. An EWG in the meta position cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

Therefore, direct nucleophilic displacement on the aromatic ring of this compound is not a feasible reaction pathway under standard SNAr conditions. Nucleophilic attack is overwhelmingly favored at the electrophilic β-carbon of the nitrovinyl group (a Michael addition or conjugate addition), a reaction pathway that is fundamentally different from nucleophilic aromatic substitution. nih.govrsc.org

Computational and Theoretical Chemistry Studies on 1,3 Dimethoxy 5 2 Nitrovinyl Benzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.gov It is widely applied to understand various aspects of the chemistry of nitrovinyl compounds and their derivatives.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating their molecular mechanisms. For compounds containing a nitrovinyl group, such as 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (B1594974), DFT can be used to study reactions like [3+2] cycloadditions, where the nitroalkene acts as a dipolarophile. nih.gov

These studies involve locating the transition state (TS) structures connecting reactants to products. The calculated activation energy (the energy difference between the transition state and the reactants) provides crucial information about the reaction kinetics. For instance, DFT calculations on the cycloaddition reactions of nitroethene show that these processes typically occur via a one-step, asynchronous mechanism. nih.govresearchgate.net Theoretical investigations into the electrochemical reactions of similar compounds, like β-nitrostyrene, have also been performed at the DFT level to dissect complex, multi-step reaction pathways and identify all possible intermediates and products. researchgate.net This approach allows researchers to predict the regioselectivity and stereoselectivity of reactions involving the nitrovinyl moiety.

Table 1: Representative DFT-Calculated Parameters for Reaction Mechanisms of Related Nitroalkenes

| Reaction Type | System | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitroethene + Benzonitrile N-oxide | DFT | One-step, asynchronous mechanism | nih.govresearchgate.net |

| Electrochemical Reduction | β-Nitrostyrene + Benzaldehyde | DFT (M06-2X/def2-TZVP) | Dissection of five possible reaction routes and pathways | researchgate.net |

Conformational Analysis and Molecular Energy Profiles

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical properties and biological activity. DFT methods are employed to perform conformational analyses by systematically rotating dihedral angles of flexible bonds, such as those associated with the methoxy (B1213986) and nitrovinyl groups in this compound. nih.gov

By calculating the energy for each conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For dimethoxybenzene derivatives, DFT calculations help identify the most stable arrangement of the methoxy groups relative to the benzene (B151609) ring. nih.gov The planarity of the phenyl moiety is often a stabilizing feature. nih.gov This analysis provides insight into the molecule's preferred shape in different environments and the energy barriers between different conformations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org DFT calculations provide accurate descriptions of these orbitals and their energy levels. nih.gov

For nitroaromatic compounds, the LUMO is typically localized on the nitrovinyl group, indicating that this part of the molecule is the primary site for nucleophilic attack or for accepting electrons in a charge-transfer process. researchgate.netresearchgate.net The HOMO is often distributed across the dimethoxy-substituted benzene ring, which acts as the electron-donating part of the molecule. nih.gov

The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. malayajournal.org This analysis is crucial for understanding the molecule's behavior in pericyclic reactions and predicting its electronic properties. researchgate.net

Table 2: Typical FMO Parameters for Structurally Related Compounds Calculated by DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Observation | Reference |

|---|---|---|---|---|---|

| Nitrobenzene | -7.07 | -0.46 | 6.61 | LUMO associated with benzene ring and nitro group | researchgate.net |

| 2-(2-Nitrovinyl) thiophene | - | - | - | Charge transfer occurs within the molecule | researchgate.net |

| Dimethoxybenzene Derivative | - | - | - | Thermodynamic stability demonstrated by energy gap | nih.gov |

Quantum Chemical Calculations

Beyond DFT, a range of quantum chemical methods are used to predict molecular properties with high accuracy.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to verify experimentally determined structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. epstem.netresearchgate.net

Theoretical ¹H and ¹³C NMR isotropic shift values can be calculated for proposed structures of this compound. These calculated values are then compared with experimental spectra. A strong correlation between the theoretical and experimental chemical shifts provides powerful evidence for the correct structural assignment. This predictive capability is invaluable in the characterization of new compounds and in distinguishing between isomers. epstem.net

Analysis of Electronic Structure and Charge Distribution

Understanding the distribution of electrons within a molecule is fundamental to explaining its reactivity and intermolecular interactions. Quantum chemical calculations provide detailed information about the electronic structure. For nitrobenzene, advanced methods like CASSCF and MS-CASPT2 have been used to study its electronic states. nih.gov

A common tool for visualizing charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov For this compound, the MEP would be expected to show negative potential around the oxygen atoms of the methoxy and nitro groups, making them sites for electrophilic attack. Conversely, a positive potential would be expected near the vinyl protons and the nitro group, indicating susceptibility to nucleophilic attack. malayajournal.org Additionally, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom, offering a quantitative picture of the charge distribution. researchgate.net

Molecular Modeling and Simulation Approaches

Computational and theoretical chemistry provide powerful tools for investigating the molecular properties of this compound at an atomic level. These methods allow for the exploration of molecular structures, electronic properties, and reactivity without the need for laboratory experiments, offering deep insights into the behavior of the molecule. nih.gov Techniques such as Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and calculate various chemical parameters. researchgate.netnih.gov These computational approaches are essential for understanding the fundamental characteristics that govern the compound's interactions and chemical behavior.

Understanding Intermolecular Interactions

Molecular modeling is instrumental in elucidating the nature and strength of intermolecular interactions involving this compound. These non-covalent interactions are critical in determining the physical properties of the compound in its condensed phases and its interactions with other molecules.

In silico studies of structurally similar aromatic nitro compounds reveal the importance of several types of intermolecular forces:

π-π Stacking: The electron-rich aromatic ring of this compound can engage in π-π stacking interactions with other aromatic systems. In crystals of analogous compounds, such as 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, molecules are often packed in a way that suggests the presence of π–π interactions, with intermolecular distances between mean planes of around 3.45 Å. nih.gov

Hydrogen Bonding: Although the molecule itself does not possess strong hydrogen bond donors, the oxygen atoms of the methoxy and nitro groups can act as hydrogen bond acceptors. This allows this compound to interact with protic solvents or other molecules containing O-H or N-H bonds.

Dipole-Dipole Interactions: The presence of electronegative oxygen and nitrogen atoms creates a significant dipole moment in the molecule. These permanent dipoles lead to electrostatic interactions that influence molecular alignment and packing in the solid state.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can further quantify these interactions by examining charge delocalization and hyperconjugative interactions within the molecule. researchgate.netnih.gov

Predicting Reactivity Patterns based on Theoretical Descriptors

Theoretical descriptors derived from quantum chemical calculations are invaluable for predicting the reactivity of this compound. These descriptors provide a quantitative measure of the molecule's electronic structure and its propensity to participate in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net For a molecule like this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and methoxy groups, indicating sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. nih.govnih.gov

Table 1: Calculated Global Reactivity Descriptors for Aromatic Nitro Compounds

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Measure of the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons from a system. |

Note: The values for these descriptors are typically calculated using DFT at a specific level of theory, such as B3LYP/6-31G+(d,p). nih.gov

Applications and Synthetic Utility in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

The utility of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (B1594974) as a synthon, or building block, is centered on the predictable reactivity of the nitroalkene moiety. This group functions as a potent Michael acceptor, readily undergoing conjugate addition with a wide variety of nucleophiles. Furthermore, the nitro group can be transformed into other crucial functional groups, most notably an amine via reduction, providing a pathway to introduce nitrogen into a molecular structure. This dual reactivity is fundamental to its application in constructing intricate molecular designs.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. This compound and related nitrostyrenes are valuable precursors for these structures, particularly for the indole (B1671886) nucleus.

Indole Synthesis: A significant application of substituted nitrostyrenes is in the synthesis of indoles. Methodologies have been developed that utilize the reductive cyclization of β-dinitrostyrenes to form the indole ring system. For instance, the reductive cyclization of alkoxy-2,β-dinitrostyrenes using reagents like sodium dithionite (B78146) provides a direct route to alkoxy-substituted indoles. epo.org This strategy is particularly relevant for this compound, as the nitrovinyl group can be readily converted to the corresponding dinitro compound and then cyclized to form a 5,7-dimethoxyindole derivative. Such palladium-catalyzed reductive cyclizations, often mediated by carbon monoxide, are key steps in the synthesis of various indole alkaloids. wvu.edu

| Precursor Class | Reagents/Conditions | Heterocyclic Product | Ref. |

| Alkoxy-2,β-dinitrostyrenes | Water-soluble dithionite salt | Alkoxyindoles | epo.org |

| β-acyl-β-alkyl substituted 2-nitrostyrenes | Pd-catalyzed, CO-mediated reductive cyclization | 2-Substituted 3-acylindoles | wvu.edu |

Pyrrole (B145914) Synthesis: While direct synthesis of pyrroles from this compound is less commonly documented, the general reactivity of nitroalkenes suggests its potential in this area. The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method. organic-chemistry.org The nitrovinyl group of this compound can be considered a precursor to an amino group after reduction and a carbonyl group via a Nef reaction, highlighting its potential utility in modified pyrrole syntheses. Furthermore, cascade reactions involving nitroarenes and masked succinaldehydes have been shown to produce N-aryl pyrroles, establishing a clear precedent for using nitro-functionalized aromatics in pyrrole construction. nih.gov

Natural products and their analogs are a rich source of therapeutic agents. The structural motifs present in this compound—specifically the 1,3-dimethoxybenzene (B93181) core and the versatile two-carbon nitrovinyl unit—make it a valuable intermediate for synthesizing analogs of bioactive natural products.

The dimethoxyphenyl group is a feature of numerous biologically active molecules, including analogs of the potent anticancer agent combretastatin-A4. researchgate.net Synthetic routes toward these molecules often require the installation of functionalized side chains onto the dimethoxybenzene ring. This compound provides a pre-functionalized two-carbon chain that can be elaborated into more complex structures.

Moreover, its role as a precursor to indole alkaloids is significant. Many natural indole alkaloids possess complex substitution patterns on the indole ring. wvu.edu By using this compound as a starting material, chemists can construct indole rings with methoxy (B1213986) groups at the 5- and 7-positions, a pattern found in certain classes of bioactive alkaloids. The subsequent modification of the side chain originating from the vinyl group allows for the synthesis of a diverse library of natural product analogs for biological screening.

Contributions to Methodological Development in Organic Synthesis

Beyond its direct use in synthesizing target molecules, this compound and related nitroalkenes serve as important substrates in the development of new synthetic methods. The predictable yet powerful reactivity of the nitroalkene function makes it an ideal testbed for new catalysts and asymmetric transformations.

The development of methods for asymmetric synthesis, which produces a single enantiomer of a chiral molecule, is a major goal of modern organic chemistry. The Michael addition of nucleophiles to nitroalkenes like this compound creates a new stereocenter. Consequently, this reaction has been a major focus for the development of asymmetric catalytic systems.

While specific studies extensively detailing the use of this compound as a substrate are not widespread, the methodologies developed for nitroalkenes are directly applicable. These include:

Organocatalysis: Chiral secondary amines (e.g., diphenylprolinol silyl (B83357) ethers) and thiourea-based catalysts have been successfully employed to catalyze the enantioselective addition of ketones, aldehydes, and malonates to various nitrostyrenes. mdpi.commdpi.com These catalysts activate the nitroalkene through hydrogen bonding, facilitating a highly controlled nucleophilic attack.

Metal Catalysis: Chiral metal complexes, such as those involving dinuclear zinc, have been shown to be effective in promoting direct, asymmetric vinylogous Michael additions to nitroalkenes. nih.gov

These methods generate synthetically versatile chiral γ-nitro compounds with high levels of diastereo- and enantioselectivity, which can then be converted into valuable chiral amines, carbonyls, and other functionalized molecules. researchgate.net

| Catalyst Type | Nucleophile Class | Nitroalkene Class | Outcome | Ref. |

| Dinuclear Zinc-ProPhenol | 2(5H)-Furanone | Aromatic/Aliphatic Nitroalkenes | High diastereo- and enantioselectivity | nih.gov |

| Bifunctional Thiourea | Nitroalkanes | trans-β-Nitrostyrene | Excellent asymmetric induction (91-95% ee) | msu.edu |

| (R,R)-DPEN-based Thiourea | Cycloketones | α,β-Unsaturated Nitroalkenes | High enantioselectivity (up to 99% ee) | mdpi.com |

The development of novel catalysts often relies on using well-behaved, representative substrates to benchmark their performance. Nitroalkenes are excellent for this purpose due to their high reactivity and the stereochemical and regiochemical questions their reactions pose. The conjugate addition to nitroalkenes has been a key reaction in the development of unique bifunctional organocatalysts. For example, catalysts combining a hydrogen-bond donor (like thiourea) and a Brønsted base (like an amine) have been specifically designed to activate both the nitroalkene electrophile and the carbon-acid nucleophile simultaneously. msu.edu The successful application of these catalysts in promoting additions to nitrostyrene (B7858105) and its derivatives has validated this design principle, which has since been applied to a wider range of chemical transformations.

Broader Impact in Chemical Synthesis

The broader impact of this compound in chemical synthesis stems from its identity as a multifunctional building block. The nitrovinyl group is a linchpin of its utility, serving as both a powerful electron-withdrawing group that activates the molecule for carbon-carbon bond formation and as a synthetic equivalent of an amino group.

This dual nature allows for its use in a variety of complex synthetic sequences. For example, a synthetic route can leverage the Michael acceptor capability of the nitrovinyl group to form a key bond, and in a subsequent step, the nitro group can be reduced to an amine, which can then participate in an intramolecular cyclization to form a heterocycle like an indole. epo.orgwvu.edu This strategic utility makes this compound and related structures powerful tools for diversity-oriented synthesis, enabling the efficient construction of libraries of complex molecules for drug discovery and materials science.

Future Research Directions and Unexplored Avenues

Development of Novel Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing nitrostyrenes, often involving the Henry-Knoevenagel condensation, can rely on harsh conditions, volatile organic solvents, and stoichiometric reagents, leading to significant waste generation. Future research will prioritize the development of "green" synthetic protocols that are safer, more efficient, and environmentally benign.

Key areas of focus will include the adoption of alternative energy sources to promote the reaction. Microwave irradiation and ultrasound-assisted synthesis are promising techniques that can dramatically reduce reaction times and energy consumption. mdma.chresearchgate.netresearchgate.netmdpi.com Ultrasound, for instance, promotes the Knoevenagel condensation under mild conditions, often leading to higher yields and fewer side products like polymer resins. mdma.ch The application of these energy sources can facilitate the use of greener solvents, such as water or ethanol-water mixtures, minimizing the reliance on hazardous organic solvents. nih.gov

Further research into catalyst systems will also be crucial. The exploration of solid-supported catalysts or the use of benign, recoverable catalysts can simplify product purification and reduce waste. The goal is to create a synthetic process with a high atom economy, minimizing byproducts and maximizing the incorporation of starting materials into the final product.

| Green Chemistry Approach | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. researchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates at lower temperatures, reduced side reactions. mdma.chnih.gov |

| Use of Green Solvents | Replacement of volatile organic compounds (VOCs) with water or bio-based solvents. |

| Solid-Supported Catalysts | Ease of catalyst separation and recycling, reduced waste streams. |

Exploration of Organocatalytic and Biocatalytic Transformations

The nitrovinyl group in 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (B1594974) is an excellent Michael acceptor and a precursor to other functional groups, making it a prime candidate for advanced catalytic transformations.

Organocatalysis , the use of small organic molecules as catalysts, offers a powerful, metal-free approach to asymmetric synthesis. Future research should explore the use of chiral organocatalysts, such as thioureas or chiral amines, to perform stereoselective transformations on the nitroalkene. mdpi.comrsc.org For example, enantioselective Michael additions of various nucleophiles or asymmetric reductions could yield valuable chiral building blocks for the pharmaceutical industry. organic-chemistry.orgnih.gov The development of a universal organocatalyst capable of high selectivity across a broad range of nitroalkene substrates represents a significant goal in this area. organic-chemistry.org

Biocatalysis presents another green and highly selective avenue. Enzymes, operating under mild, aqueous conditions, have the potential to revolutionize how nitro compounds are synthesized and transformed. acs.org Research into biocatalytic nitration, while still an emerging field, could offer a sustainable alternative to traditional chemical nitration methods. researchgate.net More immediately, the biocatalytic reduction of the nitro group is a highly promising area. Using enzymes like hydrogenases or other nitroreductases can achieve the chemoselective reduction of the nitro group to an amine, leaving other functional groups untouched—a feat that is often challenging with conventional metal catalysts. chemrxiv.orgresearchgate.netgoogle.com This approach avoids harsh reagents and provides a direct route to valuable amine intermediates under environmentally friendly conditions.

| Catalytic Method | Potential Transformation of this compound |

| Organocatalysis | Asymmetric Michael additions, enantioselective reductions. mdpi.comnih.gov |

| Biocatalysis (e.g., Nitroreductases) | Chemoselective reduction of the nitro group to a primary amine. chemrxiv.orgresearchgate.net |

| Biocatalysis (e.g., N-Oxygenases) | Potential for direct enzymatic nitration of precursors. researchgate.net |

Advanced Spectroscopic Characterization for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and impurity control. While standard techniques like NMR and GC-MS are used to identify final products and major by-products, advanced spectroscopic methods can provide real-time insights into the reaction as it occurs. researchgate.netmanchester.ac.uksemanticscholar.org

Future work should employ in-situ and operando spectroscopy to monitor reactions under realistic conditions. youtube.comdtu.dkuu.nlkit.edu Techniques such as in-situ FTIR (Fourier-transform infrared) or Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. This data is invaluable for elucidating reaction kinetics, identifying transient intermediates, and understanding the role of the catalyst. For instance, in the Henry reaction used for its synthesis, these techniques could clarify the formation pathways of nitrile or hydroxylamine (B1172632) impurities that are sometimes observed. researchgate.netmanchester.ac.uk Combining these experimental techniques with computational modeling can provide a comprehensive picture of the reaction energy profiles and transition states, guiding the rational design of more efficient and selective catalysts and processes. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitro compounds, including nitrations and subsequent reactions, often involves highly exothermic processes and potentially hazardous reagents. beilstein-journals.orgFlow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers a transformative solution to these challenges. vapourtec.comewadirect.comnjbio.comresearchgate.net

Integrating the synthesis of this compound into a continuous flow system can offer numerous advantages over traditional batch processing. The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, mitigating the risk of thermal runaways common in exothermic nitration reactions. beilstein-journals.orgcontractpharma.com This enhanced safety profile allows reactions to be performed under a wider range of conditions (e.g., higher temperatures and pressures) that would be unsafe in batch, often leading to higher yields and shorter reaction times. mt.com

Furthermore, flow chemistry is ideally suited for automation . By coupling flow reactors with inline purification and analytical techniques (Process Analytical Technology, PAT), the entire synthesis, work-up, and analysis can be automated. contractpharma.commt.com This creates a platform for rapid optimization of reaction conditions (e.g., temperature, residence time, stoichiometry) and enables the on-demand synthesis of the target compound and its derivatives. Such automated platforms can accelerate the discovery of new reaction pathways and the production of compound libraries for screening purposes. beilstein-journals.orgseqens.com

| Feature of Flow Chemistry | Benefit for this compound Synthesis |

| Enhanced Heat Transfer | Improved safety and control over exothermic nitration and condensation steps. contractpharma.com |

| Precise Control of Parameters | Superior reproducibility and optimization of yield and purity. vapourtec.com |

| Small Reactor Volume | Minimized risk when handling hazardous reagents and energetic intermediates. njbio.comresearchgate.net |

| Scalability | Straightforward scaling of production by "numbering-up" or running for longer durations. researchgate.net |

| Automation Integration | Enables high-throughput screening and on-demand, unattended synthesis. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-dimethoxy-5-(2-nitrovinyl)benzene, and how can they be experimentally characterized?

- Answer : The compound (CAS 56723-84-3) has a molecular formula of C₁₀H₁₁NO₄ , molecular weight 209.20 g/mol , density 1.197 g/cm³ , boiling point 353.4°C , and refractive index 1.564 . Characterization methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices (e.g., AI: 1394) and fragmentation patterns can identify structural analogs .

- Nuclear Magnetic Resonance (NMR) : To resolve methoxy and nitrovinyl substituents.

- Differential Scanning Calorimetry (DSC) : For thermal stability analysis (storage recommended at 2–8°C) .

Q. What synthetic strategies are feasible for preparing this compound?

- Answer : Common routes involve:

- Nitrovinyl Group Introduction : Condensation of 1,3-dimethoxy-5-benzaldehyde with nitroethane under acidic conditions .

- Cross-Coupling Reactions : Palladium-catalyzed coupling of nitroethylene derivatives with substituted benzene precursors (e.g., similar to methods for trimethoxystilbene derivatives) .

- Protection/Deprotection : Methoxy groups may require protection during nitration steps to avoid side reactions .

Advanced Research Questions

Q. How does the stereochemistry of the nitrovinyl group (E/Z isomerism) influence the compound’s reactivity or biological activity?

- Answer : The E-isomer (trans configuration) is typically more stable due to reduced steric hindrance. Studies on analogs like trimethoxystilbene show that E-isomers exhibit enhanced bioactivity (e.g., antiangiogenic effects via VEGFR2 downregulation) . Control of stereochemistry can be achieved using Wittig or Horner-Wadsworth-Emmons reactions with chiral catalysts .

Q. What are the primary decomposition products of this compound under thermal or oxidative stress, and how can they be mitigated?

- Answer : Thermal decomposition may release nitrogen oxides (NOₓ) and carbon oxides , as observed in structurally related nitrovinyl compounds . Mitigation strategies include:

- Controlled Storage : Maintain temperatures below 25°C in inert atmospheres .

- Analytical Monitoring : Use GC-MS or FTIR to detect gaseous byproducts during stability studies .

Q. How can researchers resolve contradictions in reported spectral data for nitrovinyl-substituted aromatics?

- Answer : Discrepancies in NMR or MS data often arise from solvent effects or impurities. Best practices include:

- Standardized Solvent Systems : Use deuterated DMSO or CDCl₃ for NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., calculated [MH⁺] 223.1334 vs. observed 223.1328 in analogs) .

Q. What safety protocols are critical for handling nitrovinyl-containing compounds in laboratory settings?

- Answer : Based on safety data for related compounds:

- Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-certified goggles, and N95 masks to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm for nitro group absorption .

- LC-MS/MS : For identifying nitroso or nitro derivatives at ppm levels .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nitro group reduction or methoxy substitution .

- Molecular Dynamics (MD) : Simulate solvent interactions affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.